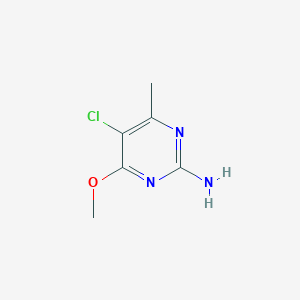

5-Chloro-4-methoxy-6-methylpyrimidin-2-amine

Description

Broader Context of Heterocyclic Chemistry Research and Innovation

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. openaccessjournals.com These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and electronic properties to the molecules. openaccessjournals.com This field is a fertile ground for innovation, driving advancements across a multitude of scientific disciplines, including medicine, agriculture, and materials science. msesupplies.com The structural diversity and functional versatility of heterocyclic compounds make them essential building blocks in the synthesis of a vast array of natural and synthetic products. openaccessjournals.comijpsr.com

Nitrogen-containing heterocycles are particularly prominent, forming the core structures of countless biologically active molecules. It is estimated that over 85% of all bioactive substances feature a heterocyclic system, highlighting their critical role in pharmaceutical research and development. msesupplies.com The ability of medicinal chemists to modify these scaffolds allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing the efficacy and safety of therapeutic agents. msesupplies.comnih.gov Beyond pharmaceuticals, heterocyclic compounds are integral to the development of dyes, polymers, agrochemicals, and advanced materials like organic conductors and photovoltaic cells. msesupplies.com The continuous exploration of new synthetic methodologies and the deepening understanding of these molecules ensure that heterocyclic chemistry remains a central focus of scientific research and technological progress. openaccessjournals.com

Academic Relevance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry and Chemical Biology

Among the vast family of nitrogen-containing heterocycles, the pyrimidine scaffold holds a position of immense importance. researchgate.net Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (RNA and DNA). researchgate.net This biological ubiquity has made the pyrimidine ring an attractive and "privileged" scaffold in the fields of medicinal chemistry and chemical biology. nih.gov

In synthetic chemistry, the pyrimidine core serves as a versatile template for the construction of complex molecules with diverse pharmacological properties. nih.govorientjchem.org Researchers have developed numerous synthetic strategies to access a wide range of substituted pyrimidines, enabling the exploration of structure-activity relationships (SAR). nih.govacs.org The modification of the pyrimidine ring at various positions can profoundly influence a compound's biological activity, leading to the discovery of agents with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory therapeutics. researchgate.netijpsr.comscientifictemper.com The academic pursuit of novel pyrimidine derivatives continues to yield compounds that modulate the activity of key biological targets, such as protein kinases, making them invaluable tools for probing cellular processes and developing new therapeutic interventions. nih.gov

Research Impetus for Novel Halogenated and Methoxylated Pyrimidine-2-amine Derivatives

The strategic functionalization of the pyrimidine scaffold is a key driver of innovation in drug discovery and materials science. Specifically, the introduction of halogen atoms (e.g., chlorine) and methoxy (B1213986) groups onto the pyrimidine-2-amine backbone provides significant advantages for synthetic utility and biological activity. This has spurred considerable research into compounds such as 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine.

Halogenated pyrimidines are highly valued as synthetic intermediates. chemicalbook.com The chlorine atom, for instance, acts as a versatile leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the straightforward introduction of various amines, alcohols, and other nucleophiles to build molecular complexity. Furthermore, the chloro substituent can serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. acs.org

The incorporation of a methoxy group (-OCH₃) can significantly alter the electronic properties of the pyrimidine ring. As an electron-donating group, it can influence the reactivity of the scaffold and modulate the binding affinity of the molecule to its biological target. rsc.org The methoxy group can also impact pharmacokinetic properties, such as metabolic stability and membrane permeability. The combination of a chloro group for synthetic diversification and a methoxy group for electronic and property modulation on a pyrimidine-2-amine core creates a powerful platform for generating novel chemical entities with tailored functions. researchgate.netmdpi.com This impetus drives the synthesis and exploration of specifically substituted pyrimidines to discover new lead compounds in various research areas.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Experimental data can vary between sources.

| Property | Value |

| CAS Number | 7749-54-4 |

| Molecular Formula | C₆H₈ClN₃O |

| Molecular Weight | 173.60 g/mol |

| IUPAC Name | This compound |

Table 2: Significance of Key Functional Groups on the Pyrimidine Scaffold

| Functional Group | Position on Pyrimidine | General Significance in Research |

| Amino (-NH₂) | C2 | Acts as a hydrogen bond donor/acceptor, crucial for molecular recognition in biological systems. researchgate.net |

| Chloro (-Cl) | C4 / C5 | Serves as a reactive site for nucleophilic substitution and cross-coupling reactions, enabling synthetic diversification. chemicalbook.comresearchgate.netacs.org |

| Methoxy (-OCH₃) | C4 / C6 | Modulates electronic properties, influences metabolic stability, and can improve pharmacokinetic profiles. rsc.org |

| Methyl (-CH₃) | C6 | Can enhance binding affinity through hydrophobic interactions and influence the overall shape of the molecule. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIQPZHNURKTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reaction Pathways Involving 5 Chloro 4 Methoxy 6 Methylpyrimidin 2 Amine

Elucidation of Nucleophilic Substitution Mechanisms in Halogenated Pyrimidines

Nucleophilic substitution on halogenated pyrimidines, such as 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine, is a cornerstone of their chemistry. These reactions typically proceed through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilizes the intermediate formed upon nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. masterorganicchemistry.com The first step, which is usually rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyrimidine (B1678525) ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com However, recent studies combining kinetic isotope effect measurements and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state. nih.gov For nucleophilic substitutions on pyrimidines, computational studies have not predicted stepwise mechanisms, suggesting that concerted pathways are likely common. nih.gov

While direct substitution (SNAr) is the most common pathway for halogenated pyrimidines, other mechanisms like cine and tele substitution are theoretically possible but less frequently observed.

Direct Substitution (SNAr): This is the principal reaction pathway where the nucleophile directly replaces the halogen atom at the same carbon position. For this compound, this would involve the direct displacement of the chlorine atom at the C5 position by a nucleophile.

Cine Substitution: In this pathway, the incoming nucleophile attaches to a carbon atom adjacent to the one bearing the leaving group, with a subsequent rearrangement and loss of the leaving group. This mechanism often proceeds through a benzyne-like intermediate, which is less common for heterocyclic systems like pyrimidines compared to benzene (B151609) derivatives.

Tele Substitution: This involves the nucleophile attacking a carbon atom further away (e.g., two or more bonds) from the leaving group, leading to a rearranged product. This is a rare event in pyrimidine chemistry.

For this compound, the electronic activation of the pyrimidine ring for nucleophilic attack strongly favors the direct SNAr pathway.

The SNAr mechanism is characterized by the formation of a high-energy Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. For pyrimidine systems, the negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative nitrogen atoms in the ring, thus stabilizing the intermediate and facilitating the reaction.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the transition states of these reactions. nih.govmdpi.com Such analyses can predict the activation energy barriers for nucleophilic attack at different positions on the pyrimidine ring. For instance, in dichloropyrimidines, the relative energies of the transition states for attack at the C2 and C4 positions determine the regioselectivity of the reaction. wuxiapptec.com For this compound, a similar computational approach would involve modeling the transition states for nucleophilic attack at the C5 position. The geometry of the transition state would show the incoming nucleophile and the departing chloride ion partially bonded to the C5 carbon, with a significant redistribution of charge within the pyrimidine ring.

Kinetic and Thermodynamic Profiling of Synthetic Transformations

The rates of nucleophilic substitution reactions on halogenated pyrimidines are highly dependent on several factors, including the nature of the nucleophile, the solvent, and the substituents on the pyrimidine ring. Kinetic studies can provide valuable insights into the reaction mechanism. For a typical SNAr reaction, the rate is dependent on the concentrations of both the pyrimidine substrate and the nucleophile, indicating a second-order reaction.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) |

|---|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | 70 | ~1.5 x 10-4 |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 2-Propanol | 70 | ~0.5 x 10-4 |

| 2,4-Dichloropyrimidine | Morpholine | Ethanol | 25 | ~2.0 x 10-3 (at C4) |

Table 1: Representative Kinetic Data for SNAr Reactions of Chloropyrimidines. This table presents hypothetical yet plausible kinetic data based on findings for similar compounds, illustrating the influence of solvent and substrate structure on reaction rates. nih.gov

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Studies (if applicable)

Since the carbon atom undergoing substitution in this compound is part of an achiral, planar aromatic ring, reactions with achiral nucleophiles will not result in the formation of stereoisomers. However, if the nucleophile is chiral, or if a chiral catalyst is employed, the formation of diastereomers or enantiomers is possible.

For instance, rhodium-catalyzed asymmetric allylation of pyrimidines can produce chiral acyclic nucleosides with high levels of regio- and enantioselectivity. fao.orgfigshare.com In such reactions, a chiral ligand on the metal catalyst directs the approach of the nucleophile to the pyrimidine ring, leading to the preferential formation of one enantiomer over the other.

If this compound were to react with a chiral nucleophile containing a stereocenter, two diastereomeric products could be formed. The ratio of these diastereomers (diastereomeric excess, d.e.) would depend on the steric and electronic interactions in the transition state. The pre-existing stereocenter in the nucleophile would influence the facial selectivity of the attack on the pyrimidine ring. wikipedia.org

While specific studies on the stereochemical outcomes of reactions involving this compound are not documented, the principles of stereoselective synthesis are applicable. The design of such reactions would be guided by the choice of chiral auxiliaries, reagents, or catalysts to control the three-dimensional arrangement of the product. nih.gov

Influence of Reaction Parameters on Mechanism and Selectivity

The outcome of nucleophilic substitution reactions on halogenated pyrimidines can be finely tuned by altering the reaction parameters.

Solvent: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents, such as DMF or DMSO, are often used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can also stabilize the charged Meisenheimer intermediate. In some cases, using water as a solvent can enhance the reaction rate. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, in cases where multiple products can be formed, temperature can also affect the selectivity.

Base: In reactions involving nucleophiles that are weak acids (e.g., amines, alcohols), a base is often added to deprotonate the nucleophile, increasing its reactivity, or to neutralize the acid (e.g., HCl) generated during the reaction. The choice of base can be critical; for example, using a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can prevent side reactions. guidechem.com

Catalyst: While many SNAr reactions proceed without a catalyst, in some cases, transition metal catalysts (e.g., palladium or copper) can be used to facilitate the substitution, particularly with less reactive nucleophiles.

The regioselectivity of substitution on polyhalogenated pyrimidines is also highly dependent on these parameters. For instance, in 2,4-dichloropyrimidines, substitution at the C4 position is generally favored under basic conditions, while substitution at the C2 position can be more challenging. guidechem.com The presence of different substituents on the ring dramatically influences this selectivity. For example, an electron-donating group at the C6 position can steer nucleophilic attack to the C2 position. wuxiapptec.com

| Parameter | Effect on SNAr Reactions | Example/Rationale |

|---|---|---|

| Solvent Polarity | Increased polarity can stabilize the charged intermediate, often increasing the reaction rate. | Switching from 2-propanol to water can accelerate amination of chloropyrimidines. nih.gov |

| Temperature | Higher temperatures increase the reaction rate but may decrease selectivity. | Many SNAr reactions are heated to achieve a reasonable rate. |

| Base Strength | A stronger base can increase the concentration of the active nucleophile. | Using NaH vs. K2CO3 can significantly alter reaction outcomes. |

| Nucleophile | "Soft" nucleophiles (e.g., thiols) often react faster than "hard" nucleophiles (e.g., alkoxides). | Relative nucleophilicity plays a key role in reaction kinetics. |

Table 2: Influence of Reaction Parameters on Nucleophilic Aromatic Substitution.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to the Compound

High-Resolution Mass Spectrometry (HRMS) Techniques for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact elemental composition of a molecule. For 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₆H₈ClN₃O.

Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern, with the M+2 peak (from the ³⁷Cl isotope) having an intensity of approximately one-third that of the monoisotopic M peak (from the ³⁵Cl isotope), providing definitive evidence for the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would reveal its fragmentation pathways, offering insights into the molecule's structure. Key fragmentation patterns would likely involve the neutral loss of small molecules such as a methyl radical (•CH₃), chloromethane (CH₃Cl), or the entire methoxy (B1213986) group.

Table 1: Predicted HRMS Data for [C₆H₈ClN₃O+H]⁺

| Ion Formula | Description | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

|---|---|---|---|

| [C₆H₉³⁵ClN₃O]⁺ | Protonated Molecular Ion | 174.0480 | 176.0450 |

| [C₅H₆³⁵ClN₃O]⁺ | Loss of CH₃ | 159.0245 | 161.0215 |

| [C₅H₆N₃O]⁺ | Loss of CH₃Cl | 124.0505 | - |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the precise bonding framework of the molecule.

While the ¹H NMR spectrum is expected to be relatively simple, showing singlets for the amine (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) protons due to the absence of adjacent protons for coupling, 2D NMR techniques are crucial for confirming assignments and connectivity. nih.govpreprints.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-coupling networks. For this compound, no cross-peaks are expected, as all proton groups are isolated singlets. The spectrum would only show signals on the diagonal.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would show clear correlations for the methoxy group (¹H at ~3.9-4.1 ppm to ¹³C at ~55-60 ppm) and the methyl group (¹H at ~2.2-2.4 ppm to ¹³C at ~20-25 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the protons of the methyl group (-CH₃) and the methoxy group (-OCH₃), confirming their proximity on the pyrimidine (B1678525) ring.

Table 2: Predicted 2D NMR Correlations for this compound

| Proton Signal | Predicted ¹H Shift (ppm) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlation (¹H) |

|---|---|---|---|---|

| -NH₂ | 5.0 - 6.0 (broad) | None | C2, C4 | None |

| -OCH₃ | 3.9 - 4.1 | C(OCH₃) | C4 | -CH₃ |

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline form. nih.gov It is particularly useful for identifying polymorphism (the existence of multiple crystal forms), as different packing arrangements result in distinct chemical shifts and other NMR parameters.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could differentiate between potential polymorphs. Furthermore, ³⁵Cl SSNMR is highly sensitive to the local environment of the chlorine atom. acs.orgresearchgate.net The nuclear quadrupolar coupling constant (Cₑ) of the ³⁵Cl nucleus is affected by intermolecular interactions, such as hydrogen or halogen bonds, making it an excellent probe for studying the supramolecular architecture in the solid state. acs.orgnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. worldscientific.comnih.gov The analysis of pyrimidine derivatives by these techniques is well-established. vandanapublications.comvandanapublications.com

The FT-IR spectrum of this compound would be dominated by characteristic vibrations of its functional groups. The N-H stretching of the primary amine group would appear as a distinct band, while various C-H, C=N, C=C, and C-O stretches would confirm the core structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -NH₂ (Amine) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |

| -NH₂ (Amine) | N-H Scissoring (Bending) | 1600 - 1650 | Medium-Strong |

| C-H (Methyl/Methoxy) | C-H Stretch | 2850 - 3000 | Medium |

| Pyrimidine Ring | C=N / C=C Stretch | 1450 - 1600 | Strong |

| C-O (Methoxy) | C-O Asymmetric Stretch | 1200 - 1275 | Strong |

Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination and Supramolecular Architecture Analysis

Beyond the individual molecule, SCXRD elucidates the crystal packing and intermolecular interactions that form the supramolecular architecture. The amine group (-NH₂) is a strong hydrogen bond donor, while the ring nitrogen atoms are hydrogen bond acceptors. It is highly probable that the crystal structure would feature hydrogen-bonding motifs, such as the common R²₂(8) ring motif, where two molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds. mdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Chiral Analogs

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. daneshyari.comacs.org

This compound is an achiral molecule and, as such, would not produce a signal in ECD or ORD experiments. However, if a chiral center were introduced into the molecule (for example, by creating a chiral substituent attached to the amine or ring), these techniques would become essential for its stereochemical characterization. nih.govresearchgate.netrsc.org The absolute configuration of such a chiral analog could be determined by comparing its experimental ECD spectrum with spectra predicted from time-dependent density functional theory (TD-DFT) calculations.

Theoretical and Computational Chemistry Approaches to 5 Chloro 4 Methoxy 6 Methylpyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For similar pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to obtain geometric parameters that are in good agreement with experimental data from X-ray crystallography. physchemres.orgacs.org

Furthermore, DFT is used to predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov These theoretical spectra are valuable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the observed absorption bands. For instance, a DFT study on 5-chlorouracil, a related pyrimidine, provided a detailed analysis of its fundamental vibrational modes. nih.gov

Table 1: Predicted Vibrational Frequencies of a Substituted Pyrimidine using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C-H stretch (methyl) | 2980 |

| C=N stretch | 1620 |

| C-Cl stretch | 750 |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energies and molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. For complex molecules, these methods can be crucial for obtaining precise electronic properties and reaction energetics. A theoretical study on a related compound, 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, utilized ab initio calculations to investigate its molecular properties.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution.

These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For flexible molecules, understanding the accessible conformations is crucial for predicting their biological activity and interactions with other molecules. A study on aminopyrimidine derivatives as multiflavivirus antiviral compounds utilized molecular dynamics simulations to assess the stability of ligand-protein interactions. nih.gov

In Silico Prediction of Spectroscopic Properties

In silico methods can be used to predict various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Quantum chemical calculations, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra and the structural elucidation of the compound. A study on a novel curcumin (B1669340) analog incorporating a chloropyrimidine core demonstrated a perfect match between experimental and DFT-calculated NMR data. mdpi.com

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. jchemrev.com This information is valuable for understanding the electronic structure and photophysical properties of the compound.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Pyrimidine Derivative

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C2 | 160.5 | 161.2 |

| C4 | 168.2 | 167.9 |

| C5 | 105.3 | 106.1 |

| C6 | 155.8 | 156.4 |

Note: This table is a hypothetical example to illustrate the typical agreement between experimental and calculated data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies and Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.net

For this compound, QSAR models could be developed to predict its potential biological activities, such as inhibitory effects on a particular enzyme, by correlating its structural features with the activities of a set of related pyrimidine derivatives. nih.govresearchgate.net The descriptors used in QSAR models can be of various types, including electronic, steric, and hydrophobic parameters.

Similarly, QSPR models can be developed to predict the physicochemical properties of the compound, such as its solubility, melting point, or chromatographic retention time. These models are valuable in the early stages of drug discovery and materials science for screening and optimizing compounds with desired properties.

Reaction Mechanism Modeling and Computational Elucidation

Computational chemistry can be used to model and elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For example, DFT calculations can be used to investigate the mechanism of the synthesis of this compound, providing insights into the role of catalysts, the nature of intermediates, and the factors that control the regioselectivity and stereoselectivity of the reaction. A study on the synthesis of 2-aminopyrimidine (B69317) derivatives included computational studies to understand their reactivity.

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies employed for similar pyrimidine derivatives provide a robust framework for how such an analysis would be conducted. These studies are crucial in rational drug design for identifying potential therapeutic targets and optimizing lead compounds.

The general workflow for a molecular docking study of a pyrimidine derivative involves several key steps, from preparation of the ligand and receptor to the analysis of the resulting poses.

Ligand Preparation: The initial step involves generating the three-dimensional structure of the ligand, this compound. This can be accomplished using chemical drawing software like ChemDraw, followed by energy minimization using computational chemistry software. The process typically includes the addition of hydrogen atoms, assignment of partial charges, and defining the rotatable bonds. This ensures that the ligand's conformational flexibility is accurately represented during the docking simulation.

Target Protein Preparation: The selection and preparation of the target protein are critical for a meaningful docking study. The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB). Preparation of the receptor involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. The active site, or the binding pocket where the ligand is expected to interact, is then defined. This is often guided by the location of a known inhibitor or by computational pocket-finding algorithms.

Docking Simulation: With the prepared ligand and target, the docking simulation is performed using specialized software. Commonly used programs for this purpose include AutoDock, AutoDock Vina, and MOE (Molecular Operating Environment). These programs employ various search algorithms, such as the Lamarckian genetic algorithm in AutoDock, to explore the conformational space of the ligand within the active site of the protein. The goal is to find the binding pose with the lowest energy, which corresponds to the most stable complex.

A grid box is typically defined around the active site of the target protein to confine the search space for the ligand. The docking software then systematically evaluates numerous possible conformations and orientations of the ligand within this grid, calculating the binding energy for each pose.

Analysis of Docking Results: The output of a docking simulation is a set of possible binding poses, ranked by their predicted binding affinities (usually in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction. The top-ranked poses are then visually inspected to analyze the specific interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the active site. This analysis provides valuable insights into the structural basis of the ligand's potential biological activity.

For instance, in studies of similar pyrimidine derivatives, docking analyses have been instrumental in understanding their inhibitory mechanisms against various enzymes, such as kinases. The following table illustrates the kind of data that can be generated from a molecular docking study of analogous pyrimidine compounds against a hypothetical protein kinase target.

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| Derivative A | -8.5 | 3 | MET793, LYS745, ASP855 |

| Derivative B | -7.9 | 2 | GLU762, THR854 |

| Derivative C | -9.1 | 4 | CYS797, MET793, LEU718, ASP855 |

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of pyrimidine derivatives.

The insights gained from such molecular docking methodologies are pivotal for the structure-activity relationship (SAR) studies. By understanding how modifications to the chemical structure of this compound might affect its binding to a particular target, medicinal chemists can rationally design more potent and selective derivatives.

Biological Activity Mechanisms and Molecular Interaction Studies

Elucidation of Molecular Targets and Binding Site Characterization

The biological effects of pyrimidine (B1678525) derivatives are initiated by their interaction with specific macromolecular targets, primarily proteins such as enzymes and receptors. Identifying these targets and characterizing the precise nature of the binding interaction is fundamental to understanding their activity. For instance, complex derivatives incorporating a substituted pyrimidine moiety have been identified as potent dual kinase inhibitors, targeting both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). nih.gov These enzymes are crucial in cell signaling pathways, and their dysregulation is implicated in cancers like non-small cell lung cancer (NSCLC). nih.gov

Another significant target for pyrimidine-based compounds is the ecto-5'-nucleotidase (CD73), an enzyme that plays a role in cancer-related immunosuppression. nih.gov X-ray crystallography studies on human CD73 (hCD73) in complex with pyrimidine-based inhibitors have provided high-resolution views of the binding interactions. nih.gov These studies revealed that substituents on the pyrimidine core, such as a benzyloxyimino group, can bind in a region located between the C-terminal and N-terminal domains of the enzyme. nih.gov This detailed structural information is critical for understanding the basis of inhibitor potency and for designing new, more effective molecules.

Enzyme kinetic studies are essential for quantifying the inhibitory activity of a compound and elucidating its mechanism of action (e.g., competitive, non-competitive, or uncompetitive). For pyrimidine nucleotides developed as CD73 inhibitors, kinetic analyses have been used to determine their inhibition constants (Kᵢ), which represent the concentration of inhibitor required to produce half-maximum inhibition. nih.gov

Research has shown that specific substitutions on the pyrimidine scaffold can dramatically enhance inhibitory potency. For example, the introduction of a 4-chloro substituent onto an N⁴-benzyloxy group of a 3-methylcytidine-5′-α,β-methylenediphosphate derivative resulted in a potent inhibitor with a Kᵢ value in the sub-nanomolar range. nih.gov This demonstrates a powerful interaction with the enzyme's active site.

Table 1: Enzyme Inhibition Data for Pyrimidine Nucleotide Derivatives against Human CD73

| Compound | N⁴-substituent | Inhibition Constant (Kᵢ) [nM] |

| MRS4598 (16) | 4-Chloro-benzyloxy | 0.673 |

| MRS4620 (18) | 4-Iodo-benzyloxy | 0.436 |

This table showcases data for complex pyrimidine nucleotide derivatives to illustrate the principles of enzyme kinetic analysis. nih.gov

While the primary examples focus on enzyme inhibition, the principles of affinity determination are broadly applicable to receptor-ligand interactions as well. Receptor binding assays are used to measure the affinity of a compound for its target receptor. This is often expressed as an IC₅₀ value (the concentration of an inhibitor that reduces a specific biological response by 50%) or a Kᵢ value, derived from competitive binding experiments. For the pyrimidine-based CD73 inhibitors, affinity was determined through enzyme inhibition assays that measure the displacement of the natural substrate, providing the Kᵢ values that reflect the compound's affinity for the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the pharmacophore.

In the context of pyrimidine nucleotides targeting CD73, extensive SAR studies have been conducted. nih.gov These have revealed that modifications at the N⁴ position of the cytidine (B196190) ring are particularly impactful. The introduction of N⁴-benzyloxy groups with halogen substitutions, such as chloro and iodo, was found to decrease the Kᵢ value by approximately 20-fold, indicating a significant enhancement of inhibitory potency. nih.gov This highlights a specific region of the molecule where modifications can be made to tune its biological effect.

The insights gained from SAR studies inform the rational design of new compounds with improved properties. The discovery that halogenation of the N⁴-benzyloxy group in CD73 inhibitors boosted potency is a key principle that can guide further design efforts. nih.gov This specific finding suggests that the binding pocket accommodates and favorably interacts with electronegative atoms at this position. Furthermore, rational design can involve adding functional groups to enable subsequent conjugation to carrier molecules or reporter moieties for use as molecular probes, as was done with primary alkylamine derivatives of the CD73 inhibitors. nih.gov

Computational chemistry offers powerful tools to predict and rationalize SAR and SMR, complementing experimental work. Molecular docking, for example, can predict the binding pose of a molecule within a target's active site and estimate its binding affinity.

In one study, a series of pyrimidine-anchored derivatives were evaluated in silico for their potential to inhibit the main protease (3CLpro) of the SARS-CoV-2 virus. nih.gov Docking studies predicted that these compounds could fit into the active site, with the top candidate achieving a strong binding energy score and forming hydrogen bonds with key amino acid residues like Phe140 and Asn142. nih.gov

Table 2: Molecular Docking Results for Pyrimidine Derivatives against SARS-CoV-2 3CLpro

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| 6 | -8.12 | 1.11 |

This table presents in silico data for pyrimidine derivatives to illustrate the application of computational methods. nih.gov

In addition to docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. MD simulations performed on CD73-inhibitor complexes helped to identify stabilizing interactions and predict the conformational diversity of the bound ligands, further explaining the observed high affinity. nih.gov

Investigation of Cellular Pathway Modulation and Signaling Network Interactions

Assays for Modulation of Specific Cellular Processes (e.g., Apoptosis, Autophagy)

The pyrimidine scaffold is a core structure in a variety of biologically active molecules that have been shown to modulate fundamental cellular processes such as apoptosis (programmed cell death) and autophagy (a cellular recycling process).

Apoptosis:

A number of pyrimidine derivatives have been investigated for their capacity to induce apoptosis in cancer cells, a desirable trait for anticancer agents. For instance, a series of novel pyrimidine derivatives bearing aryl urea (B33335) moieties were synthesized and evaluated for their anticancer activities. nih.gov Mechanistic studies revealed that the most potent of these compounds induced apoptosis by modulating the expression of key regulatory proteins. nih.gov Specifically, it was observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential. nih.gov Assays used to determine such effects typically include:

MTT assay: To assess cell viability and cytotoxic activity.

Flow cytometry: To analyze the cell cycle distribution and quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).

Western blotting: To measure the expression levels of apoptosis-related proteins like Bax, Bcl-2, and cleaved PARP. nih.gov

Mitochondrial membrane potential assays: Using fluorescent dyes to detect changes in mitochondrial function. nih.gov

Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives demonstrated their ability to induce apoptosis in breast cancer cells, with one compound significantly increasing the apoptotic cell population. rsc.org The investigation into the apoptotic potential of 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine would likely involve similar in vitro assays to determine its effect on cell viability and the underlying molecular pathways.

Autophagy:

Autophagy is a catabolic process that is crucial for cellular homeostasis and can have a dual role in cancer, either promoting survival or contributing to cell death. onclive.comnih.gov The modulation of autophagy is a recognized therapeutic strategy. mdpi.com The interplay between autophagy and pyrimidine metabolism has been highlighted in cancer research, where cells resistant to autophagy inhibition show an increased reliance on pyrimidine salvage pathways. nih.gov This suggests that compounds targeting pyrimidine metabolism could have a significant impact on autophagic processes.

Assays to investigate the modulation of autophagy by a compound like this compound would include:

LC3-II turnover assays: Monitoring the conversion of LC3-I to LC3-II by Western blotting, a hallmark of autophagosome formation.

Fluorescence microscopy: Observing the formation of autophagic vacuoles and punctate LC3 staining in cells.

p62/SQSTM1 degradation assays: Measuring the degradation of the p62 protein, which is consumed during autophagy.

While direct evidence for this compound is lacking, the established link between pyrimidine metabolism and autophagy suggests that this is a relevant area for future investigation.

Proteomic and Metabolomic Approaches for Target Identification and Pathway Analysis

To elucidate the mechanism of action of a novel compound, unbiased, large-scale approaches like proteomics and metabolomics are invaluable.

Proteomic Approaches:

Chemical proteomics can be a powerful tool for identifying the protein targets of small molecule inhibitors. For example, a study on pyrido[2,3-d]pyrimidine kinase inhibitors utilized an immobilized form of the compound as an affinity probe to capture and identify over 30 human protein kinases that interact with this class of molecules. nih.gov This approach allows for the unbiased identification of both expected and unexpected cellular targets, providing a broader understanding of a compound's biological effects. Such a strategy could be applied to this compound to identify its direct binding partners within the proteome.

Metabolomic Approaches:

Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal how a compound alters specific metabolic pathways. Given that pyrimidines are central to nucleotide metabolism, a compound like this compound could potentially influence these pathways. Metabolomic analyses, often employing techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC), can quantify changes in pyrimidine metabolites and their intermediates. creative-proteomics.com For instance, a metabolomics screen was used to discover that the compound AICAr induces apoptosis in multiple myeloma cells by causing pyrimidine starvation through the inhibition of UMP synthetase. nih.gov This highlights the power of metabolomics in connecting a compound's effects to a specific metabolic mechanism. The integration of metabolomics with RNA sequencing (RNAseq) can provide a more comprehensive picture of a metabolic response, as demonstrated in a study of hepatic pyrimidine metabolism during viral infection. researchgate.net

| Approach | Methodology | Information Gained | Example Application for Pyrimidine Derivatives |

| Proteomics | Affinity-based protein profiling, Mass Spectrometry | Identification of direct protein targets and off-targets. | Identifying kinase targets for pyrido[2,3-d]pyrimidine inhibitors. nih.gov |

| Metabolomics | HPLC, Mass Spectrometry (MS), NMR | Changes in metabolite levels, pathway perturbations. | Uncovering pyrimidine starvation as a mechanism of apoptosis. nih.gov |

| Integrated Omics | Metabolomics and RNAseq | Correlation of metabolic changes with gene expression. | Revealing hepatic pyrimidine metabolic response to infection. researchgate.net |

Allosteric Modulation and Orthosteric Binding Mechanism Studies

The interaction of a small molecule with its protein target can occur at the primary, or orthosteric, binding site, or at a secondary, allosteric, site.

Orthosteric binding involves the compound directly competing with the endogenous ligand or substrate for the active site of the protein. nih.gov This is the mechanism for many traditional enzyme inhibitors.

Allosteric modulation occurs when a compound binds to a site topographically distinct from the orthosteric site, inducing a conformational change in the protein that alters the binding or efficacy of the orthosteric ligand. nih.govacs.org Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or silent.

The pyrimidine scaffold is present in molecules that exhibit both orthosteric and allosteric interactions. For example, various pyrimidine derivatives have been developed as competitive inhibitors of enzymes like dihydrofolate reductase, binding to the orthosteric site. unair.ac.id Conversely, the discovery of allosteric modulators for purine (B94841) and pyrimidine receptors has advanced significantly, offering a more nuanced way to control receptor activity. nih.gov Allosteric modulators are often more selective than their orthosteric counterparts because allosteric sites are typically less conserved across protein families. nih.gov

To determine the binding mechanism of this compound, a series of biochemical and biophysical assays would be necessary. These could include:

Competitive binding assays: Using radiolabeled ligands to see if the compound displaces the natural ligand from the orthosteric site.

Enzyme kinetics studies: Analyzing the effect of the compound on the enzyme's Michaelis-Menten kinetics to distinguish between competitive (orthosteric) and non-competitive or uncompetitive (potentially allosteric) inhibition.

Structural biology techniques: Such as X-ray crystallography or cryo-electron microscopy to visualize the binding site of the compound on its target protein.

Computational modeling and docking: To predict the most likely binding site and mode of interaction. nih.gov

In Vitro Mechanistic Toxicology Studies

Understanding the potential for a compound to cause toxicity at a molecular level is a critical part of its evaluation. In vitro toxicology studies aim to identify the specific cellular mechanisms through which a compound might exert harmful effects, distinct from general cytotoxicity. criver.com

For pyrimidine derivatives, a key area of investigation is enzyme inhibition. For example, some pyrimidine derivatives have been shown to inhibit metabolic enzymes like carbonic anhydrases, acetylcholinesterase, and α-glycosidase. researchgate.net Another study investigated the inhibitory effects of certain pyrimidine derivatives on glutathione (B108866) reductase, an important enzyme in cellular antioxidant defense. juniperpublishers.com The results indicated that the presence of amino and chloro groups on the pyrimidine ring contributed to effective inhibition. juniperpublishers.com

Common in vitro mechanistic toxicology assays include:

Enzyme inhibition assays: To determine if the compound inhibits the activity of key metabolic enzymes, such as those in the cytochrome P450 family, which are crucial for drug metabolism. wuxibiology.com

Receptor binding assays: To assess off-target binding to various receptors, which could lead to unwanted pharmacological effects.

Oxidative stress assays: Measuring the production of reactive oxygen species (ROS) in cells, as oxidative stress is a common mechanism of cellular damage. nih.gov

Genotoxicity assays: Such as the micronucleus test, to evaluate the potential for the compound to cause DNA damage. wuxibiology.com

Hepatotoxicity and cardiotoxicity models: Using cell lines like HepG2 to screen for potential liver toxicity or specific cardiomyocyte cell lines for heart-related toxic effects. wuxibiology.commdpi.com

The table below summarizes some of the inhibitory activities observed for various pyrimidine derivatives against different enzymes, which could be relevant for assessing the toxicological profile of this compound.

| Enzyme | Type of Pyrimidine Derivative | Inhibitory Activity (Ki or IC50) | Potential Toxicological Implication |

| Glutathione Reductase | 4-amino-2,6-dichloropyrimidine | Ki: 0.979 µM juniperpublishers.com | Disruption of cellular antioxidant defense. |

| Carbonic Anhydrase I/II | Novel synthesized pyrimidine derivatives | Ki in the range of 18.21–144.62 nM researchgate.net | Interference with physiological pH regulation and other processes. |

| Acetylcholinesterase | Novel synthesized pyrimidine derivatives | Ki in the range of 33.15–52.98 nM researchgate.net | Potential for neurotoxic effects. |

| PI3 Kinase | Substituted morpholinopyrimidines | More potent than the reference inhibitor ZSTK474 mdpi.com | Inhibition of a key cell signaling pathway. |

| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine derivatives | IC50: 11.4 nM and 17.2 nM for lead compounds rsc.org | Inhibition of a kinase involved in cell survival and proliferation. |

Further research is required to specifically characterize the biological activity and molecular interactions of this compound.

Derivatization and Functionalization Strategies for Research and Probe Development

Synthesis of Analogs for Structure-Activity Relationship Expansion

The systematic modification of the 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine structure is a key strategy for exploring and expanding the structure-activity relationships (SAR) of pyrimidine-based compounds. By altering the substituents at various positions on the pyrimidine (B1678525) ring, researchers can probe the chemical space to identify derivatives with enhanced biological activity, selectivity, or improved physicochemical properties.

Key positions for modification include:

C4-Methoxy Group: The methoxy (B1213986) group can be substituted with other alkoxy groups of varying chain lengths or replaced by different nucleophiles, such as amines or thiols. This allows for fine-tuning of the molecule's steric and electronic properties.

C5-Chloro Group: The chlorine atom at the C5 position is a versatile handle for introducing new functionalities via cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This enables the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity of the analogs. For instance, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been used as a cap group in the design of histone deacetylase (HDAC) inhibitors, where SAR analysis revealed that small substitutions are beneficial for inhibitory activity nih.gov.

C6-Methyl Group: The methyl group can be modified, for example, through oxidation to a hydroxymethyl or carboxyl group, providing another point for derivatization.

The synthesis of a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents demonstrated that the structure-activity relationship for this class of compounds mimics that of related nbinno.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine series nih.gov. This highlights how systematic analog synthesis can build upon existing knowledge to develop more potent compounds.

| Position of Modification | Type of Modification | Synthetic Strategy | Potential Impact on Activity |

|---|---|---|---|

| C2-Amino | Alkylation, Acylation | Nucleophilic substitution, Amide coupling | Alters hydrogen bonding and lipophilicity. |

| C4-Methoxy | Substitution with other Alkoxy or Amino groups | Nucleophilic aromatic substitution | Modulates steric bulk and electronic properties. |

| C5-Chloro | Substitution with Aryl, Heteroaryl, or Alkynyl groups | Suzuki, Stille, Sonogashira cross-coupling | Introduces significant structural diversity to probe new binding interactions. |

| C6-Methyl | Oxidation, Halogenation | Radical or oxidative reactions | Provides new attachment points for further functionalization. |

Introduction of Functional Groups for Bioconjugation and Probe Development

To utilize this compound in chemical biology and for the development of molecular probes, functional groups suitable for bioconjugation must be introduced. These "handles" allow the pyrimidine core to be covalently attached to biomolecules like proteins, nucleic acids, or lipids, or to reporter molecules such as fluorophores or affinity tags.

Common strategies for introducing such functional groups include:

Amine Derivatization: The 2-amino group is a prime site for introducing linkers that terminate in a reactive functional group. For example, reaction with an activated ester containing an alkyne or azide group can install a handle for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).

Cross-Coupling Reactions: The C5-chloro position can be functionalized using palladium-catalyzed cross-coupling reactions to introduce linkers. For example, a Sonogashira coupling with an alkyne-containing coupling partner can directly install a terminal alkyne.

Modification of Substituents: If analogs are first synthesized with groups like esters or protected amines, these can be deprotected in a final step to reveal a carboxylic acid or a primary amine, respectively. These groups can then be used for standard bioconjugation techniques like amide bond formation.

The development of such functionalized pyrimidine derivatives is crucial for creating tools to study biological systems, for example, by allowing the visualization of the subcellular localization of a drug target or by enabling the isolation of binding partners.

Synthesis of Radiolabeled or Fluorescent Analogs for Imaging and Mechanistic Research

Radiolabeled and fluorescent analogs of bioactive molecules are indispensable tools for a range of research applications, including in vivo imaging (e.g., Positron Emission Tomography - PET), in vitro binding assays, and mechanistic studies.

Radiolabeling Strategies:

Isotopic Substitution: Carbon-14 or Tritium can be incorporated into the molecule during its synthesis. For example, using [¹⁴C]-methyl iodide to introduce the C6-methyl group or the C4-methoxy group would yield a radiolabeled version of the parent compound. For PET imaging, short-lived isotopes like Carbon-11 or Fluorine-18 would need to be incorporated in the final steps of the synthesis.

Prosthetic Groups: A radiolabeled prosthetic group can be attached to the molecule. This often involves synthesizing a derivative with a suitable functional group (as described in 7.2) and then reacting it with a small, radiolabeled molecule.

Fluorescent Analog Synthesis:

Fluorophore Conjugation: A common approach is to attach a known fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the pyrimidine core. This is typically achieved by creating a derivative with a reactive handle (like an amine or alkyne) and coupling it to an activated form of the fluorophore.

Intrinsic Fluorescence: In some cases, modification of the heterocyclic core itself can lead to a fluorescent molecule. This can involve creating fused-ring systems or introducing specific substituents that result in favorable photophysical properties. Research has shown that simple pyrimidine analogues can be synthesized to act as fluorescent probes, for instance, to detect the presence of abasic sites in DNA duplexes nih.gov. Similarly, BODIPY analogues derived from benzothiazole–pyrimidine have been shown to be promising luminophores for fluorescence sensing and imaging frontiersin.orgrsc.org.

| Labeling Type | Strategy | Isotope/Fluorophore Example | Application |

|---|---|---|---|

| Radiolabeling | Isotopic Substitution | ¹⁴C, ³H, ¹¹C, ¹⁸F | Metabolism studies, PET imaging, binding assays. |

| Fluorescence | Fluorophore Conjugation | BODIPY, Rhodamine | Fluorescence microscopy, in vitro assays. |

| Fluorescence | Intrinsic Fluorescence | Fused-ring pyrimidines | Microenvironment-monitoring, live-cell imaging rsc.org. |

Application as Key Intermediates in the Synthesis of Complex Organic Molecules

Heterocyclic compounds, particularly pyrimidine derivatives, are highly sought after as versatile building blocks and key intermediates in organic synthesis nbinno.com. This compound is well-suited for this role due to its distinct and orthogonally reactive functional groups.

The differential reactivity of the chloro, methoxy, and amino groups allows for a stepwise and controlled construction of more complex molecular architectures.

The C5-chloro group is an excellent site for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-nitrogen bonds. This is a powerful method for linking the pyrimidine core to other aromatic or aliphatic systems.

The C2-amino group can act as a nucleophile or be transformed into other functional groups. It is often used in condensation reactions to build larger heterocyclic systems.

The C4-methoxy group is susceptible to nucleophilic aromatic substitution, although typically under harsher conditions than the C5-chloro group. This allows for its replacement later in a synthetic sequence.

This multi-functional nature makes compounds like this compound valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other complex target molecules growingscience.comorientjchem.orgalzchem.com.

Material Science Applications and Supramolecular Chemistry of Pyrimidine Derivatives

The field of material science increasingly utilizes organic molecules for the construction of functional materials. Pyrimidine derivatives are of particular interest due to their rigid, planar structure and their ability to form predictable, directional, non-covalent interactions, which are the foundation of supramolecular chemistry.

The this compound molecule possesses key features for supramolecular assembly:

Hydrogen Bonding: The 2-amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring (at positions 1 and 3) can act as hydrogen bond acceptors. This donor-acceptor pattern allows for the formation of well-defined structures, such as inversion dimers through N-H···N interactions, which can further assemble into tapes, ribbons, or sheets researchgate.net. The presence of water molecules can also mediate the formation of large ring motifs and play a crucial role in building supramolecular structures researchgate.net.

These self-assembly properties are fundamental to crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. By modifying the substituents on the pyrimidine ring, it is possible to tune the intermolecular interactions and thus control the packing of the molecules in the solid state. This can lead to the development of new materials with applications in areas such as nonlinear optics, conductivity, and gas storage. The use of supramolecular catalysts, such as β-cyclodextrin, has also proven effective in the synthesis of complex fused pyrimidine systems in environmentally benign aqueous conditions acs.orgacs.org.

Future Research Directions and Emerging Paradigms for 5 Chloro 4 Methoxy 6 Methylpyrimidin 2 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on improving the efficiency, versatility, and environmental footprint of synthetic routes to 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine and its analogs.

Microwave-Assisted Synthesis: This technique has proven effective for rapidly producing various pyrimidine (B1678525) derivatives, often with higher yields and shorter reaction times compared to conventional heating. tandfonline.comfoliamedica.bgacs.orgacs.orgresearchgate.net Future work could adapt microwave-assisted protocols for the key condensation or substitution steps required to build the this compound core, enhancing throughput for library synthesis.

Green Chemistry Approaches: A significant paradigm shift in chemical synthesis is the adoption of "green" principles to minimize environmental impact. rasayanjournal.co.inbenthamdirect.comnih.govnih.govresearchgate.net For this compound, future research could explore solvent-free reactions, the use of biodegradable catalysts, and multicomponent reactions that improve atom economy by combining several starting materials in a single, efficient step. benthamdirect.com

Palladium-Catalyzed Cross-Coupling: The chloro-substituent at the 5-position is an ideal handle for diversification via transition metal-catalyzed reactions. The Suzuki cross-coupling, for instance, is a powerful tool for forming carbon-carbon bonds and has been successfully applied to other chloropyrimidines to create biaryl structures. nih.govnih.govresearchgate.netmdpi.commdpi.com Future research could extensively use this method to couple a wide range of aryl and heteroaryl boronic acids to the C5 position, generating large libraries of derivatives for biological screening.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Microwave-Assisted Synthesis | Rapid synthesis of the core structure and its derivatives. | Reduced reaction times, higher yields, improved purity. tandfonline.com |

| Green Chemistry Methods | Use of non-toxic solvents, recyclable catalysts, and one-pot reactions. | Environmentally friendly, cost-effective, safer processes. nih.gov |

| Suzuki Cross-Coupling | Functionalization at the C5-chloro position with various aryl/heteroaryl groups. | High functional group tolerance, creation of diverse chemical libraries. nih.govmdpi.com |

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational tools are indispensable for modern drug discovery, enabling the prediction of molecular properties and guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics: Once a biological target is identified, molecular docking can predict the binding orientation of this compound within the target's active site. rsc.orgnih.govresearchgate.net This is often followed by molecular dynamics simulations to assess the stability of the predicted binding pose over time. Such studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guide the rational design of derivatives with improved affinity. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. mdpi.combg.ac.rsnih.gov These data-driven models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and reducing the need for exhaustive experimental screening. mdpi.combg.ac.rs

ADMET Prediction: In silico tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage drug development. Applying these models to this compound can help identify potential liabilities, such as poor bioavailability or metabolic instability, guiding modifications to improve its drug-like properties.

Exploration of Unconventional Biological Targets and Pathways

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govdntb.gov.ua Future research should cast a wide net to identify novel therapeutic applications for this compound.

Protein Kinase Inhibition: Many approved drugs containing the 2-aminopyrimidine (B69317) motif are protein kinase inhibitors. nih.govnih.govresearchgate.netacs.orgrsc.org Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. High-throughput screening of this compound against a broad panel of kinases (the "kinome") could uncover novel inhibitory activities against targets like Janus kinases (JAKs), epidermal growth factor receptor (EGFR), or Aurora kinases. nih.govnih.govacs.org

Epigenetic Targets: There is growing interest in developing small molecules that modulate epigenetic machinery, such as histone demethylases (e.g., LSD1). nih.gov The 2-aminopyrimidine scaffold has shown promise in this area. nih.gov Future studies could evaluate whether this compound or its derivatives can inhibit key enzymes involved in epigenetic regulation, offering potential new avenues for cancer therapy.

Protein-Protein Interactions (PPIs): Targeting PPIs is a challenging but increasingly important area of drug discovery. nih.govacs.org Novel pyrimidine-based scaffolds are being developed to modulate these interactions. nih.gov Investigating the ability of this compound to disrupt key PPIs involved in disease could unlock its potential against previously "undruggable" targets.

| Potential Target Class | Example Targets | Therapeutic Area |

| Protein Kinases | EGFR, JAK2, FLT3, Aurora Kinases | Cancer, Autoimmune Diseases nih.govnih.govacs.org |

| Epigenetic Modulators | Histone Demethylases (LSD1), Histone Methyltransferases | Cancer nih.gov |

| Protein-Protein Interactions | p53-MDM2, ACE2-Spike Protein | Cancer, Viral Infections nih.gov |

| Other Enzymes | β-Glucuronidase, Dihydrofolate Reductase | Colon Cancer, Infectious Diseases mdpi.com |

Integration with Systems Biology and Network Pharmacology Approaches

Rather than focusing on a single target, systems biology and network pharmacology aim to understand how a compound affects the complex network of interactions within a cell or organism. nih.govnih.govresearchgate.net

Target Deconvolution and Off-Target Profiling: If this compound shows activity in a cell-based assay, chemoproteomics or other systems-level approaches can be used to identify its direct molecular targets.

Pathway-Based Drug Discovery: This approach focuses on identifying compounds that modulate entire disease-related pathways rather than just a single protein. Future research could use high-content imaging or transcriptomic profiling to see how this compound alters cellular states and signaling networks, providing a holistic view of its mechanism of action.

Potential for Multifunctional Research Probes and Chemical Biology Tools

Beyond its direct therapeutic potential, this compound can serve as a starting point for developing sophisticated chemical biology tools. nih.govplos.orgmdpi.com

Fluorescent Probes: By attaching a fluorescent dye to the molecule (e.g., via the 2-amino group), researchers can create probes to visualize the compound's distribution within cells and tissues. If the compound binds a specific protein, such probes can be used in fluorescence polarization or microscopy assays to study the target in its native environment. mdpi.com

Affinity-Based Probes: The compound could be modified with a reactive group and a biotin (B1667282) tag to create an affinity-based probe. These tools are used to covalently label the target protein in a complex biological sample (e.g., cell lysate), which can then be isolated using streptavidin beads and identified by mass spectrometry, providing a powerful method for target identification.

Photoaffinity Probes: Incorporating a photoreactive group would allow for photoaffinity labeling, where the compound is administered to cells or tissues and then irreversibly cross-linked to its target(s) upon exposure to UV light. This provides a snapshot of the drug-target interaction in a physiological context.

The development of such probes would not only accelerate the characterization of this compound itself but also provide valuable tools for the broader scientific community to study the biological pathways it modulates. nih.govplos.org

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-4-methoxy-6-methylpyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves chlorination and methoxylation of a pyrimidine precursor. A common approach is chloromethylation of a methoxy-substituted pyrimidin-2-amine using formaldehyde and hydrochloric acid under moderate temperatures (50–70°C) . Reaction optimization should focus on:

- Temperature control : Higher temperatures (>70°C) risk decomposition, while lower temperatures (<50°C) reduce reaction rates.

- Reagent stoichiometry : Excess formaldehyde ensures complete chloromethylation, but unreacted reagents must be removed via aqueous washes.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) yields >90% purity.

Advanced: How can computational methods predict reactivity or design derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path simulations (e.g., using PISTACHIO or REAXYS databases) can model substitution patterns and stability. For example:

- Reactivity prediction : The chloromethyl group’s electrophilicity can be quantified via Fukui indices to prioritize nucleophilic attack sites .

- Derivative design : Molecular docking simulations predict interactions with biological targets (e.g., kinases) to guide functionalization (e.g., adding hydrophobic substituents) .

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 187.6 g/mol for CHClNO) and detects impurities.

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., Cl···N hydrogen bonds) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variations)?

Methodological Answer:

Discrepancies in IC values (e.g., 0.65 µM vs. 2.41 µM in MCF-7 cells) may arise from:

- Assay conditions : Varying serum concentrations or incubation times alter cell permeability .

- Cell line heterogeneity : Subclonal populations differ in target expression (e.g., kinase levels).

- Solution stability : Hydrolysis of the methoxy group under acidic conditions can reduce potency. Validate data via standardized protocols (e.g., NCI-60 panel) and stability studies .

Basic: What substitution reactions are feasible for functionalizing the chloromethyl group?

Methodological Answer:

The chloromethyl group undergoes nucleophilic substitution with:

- Amines : React with primary/secondary amines (e.g., morpholine) in DMF at 60°C to yield amine derivatives .

- Thiols : Use sodium hydride as a base in THF to form thioether linkages.

- Alcohols : SN2 reactions with alkoxide ions (e.g., NaOCH) produce ether derivatives. Monitor progress via TLC (R shift from 0.5 to 0.3 in 1:1 EtOAc/hexane) .

Advanced: How to establish structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

- Core modifications : Compare analogs (e.g., 4-methoxy vs. 4-ethoxy) to assess steric/electronic effects on IC. Methoxy groups enhance solubility but reduce membrane penetration .

- Substituent libraries : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and test against kinase panels. For example, 5-chloro analogs show 10x higher selectivity for EGFR than 5-fluoro derivatives .

- Crystallographic data : Analyze binding modes (e.g., hydrogen bonds with kinase active sites) to prioritize modifications .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer.

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the amine group and enhance solubility .

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays.

Advanced: How does crystal packing influence molecular interactions?

Methodological Answer:

X-ray crystallography reveals intermolecular interactions critical for stability and reactivity. For example:

- Hydrogen bonding : N–H···Cl interactions (2.9–3.1 Å) stabilize the crystal lattice .

- π-π stacking : Aromatic rings align face-to-face (3.5–4.0 Å spacing) to enhance solid-state stability .

- Halogen bonding : Cl···O interactions (3.2 Å) in co-crystals with succinic acid modify dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.